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molecular formula C14H28O2Si B8716987 Trimethylsilyl 10-undecenoate CAS No. 24338-09-8

Trimethylsilyl 10-undecenoate

Cat. No. B8716987
M. Wt: 256.46 g/mol
InChI Key: VMXRWOBZWPBJEY-UHFFFAOYSA-N
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Patent
US05451483

Procedure details

To a 3-liter, 3-neck flask equipped with an addition funnel, mechanical stirrer and reflux condenser were added undecylenic acid (Lucidol, 480 grams, 2.6 mol), pyridine (240 grams, 3.03 mol) and toluene (900 milliliters). Trimethylsilyl chloride (326 grams, 3.0 mol) was then added slowly via the addition funnel over 2.5 hours. After stirring at 25° C. for 16 hours, the precipitate was filtered off and washed with toluene. The flitrates were combined and the toluene was removed using a rotary evaporator. The residue was distilled through a packed column under reduced pressure and four fractions were collected. A first cut was collected between 25° C. and 115° C. at 1 millimeter of mercury. A second cut was collected between 115° C. and 119° C. at 1 millimeter of mercury. The third cut, collected between 115° C. and 120° C. at 1 millimeter of mercury, was identified by infrared spectroscopy, and with 13C and 1H NMR spectrometries as the trimethylsilyl ester of undecylenic acid (320.4 grams). A fourth cut, collected between 115° C. and 121° C. at 1 millimeter of mercury, was a light-yellow oil. There was no evidence of free acid in fraction 3 using infrared spectroscopy. The carboxylic acid infrared absorption of undecylenic acid was found at 1,720 cm-1. The trimethylsilyl ester group absorbed at 1,640 cm-1.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
326 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].N1C=CC=CC=1.[CH3:20][Si:21](Cl)([CH3:23])[CH3:22]>C1(C)C=CC=CC=1>[CH3:20][Si:21]([O:12][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
480 g
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)O
Name
Quantity
240 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
326 g
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-liter, 3-neck flask equipped with an addition funnel, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
the toluene was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled through a packed column under reduced pressure and four fractions
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
A first cut was collected between 25° C. and 115° C. at 1 millimeter of mercury
CUSTOM
Type
CUSTOM
Details
A second cut was collected between 115° C. and 119° C. at 1 millimeter of mercury
CUSTOM
Type
CUSTOM
Details
The third cut, collected between 115° C. and 120° C. at 1 millimeter of mercury
CUSTOM
Type
CUSTOM
Details
A fourth cut, collected between 115° C. and 121° C. at 1 millimeter of mercury
CUSTOM
Type
CUSTOM
Details
absorption of undecylenic acid
CUSTOM
Type
CUSTOM
Details
The trimethylsilyl ester group absorbed at 1,640 cm-1

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C[Si](C)(C)OC(CCCCCCCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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